3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-17-7-9-18(10-8-17)25-12-14-26(15-13-25)21(28)6-3-11-27-16-24-20-5-2-1-4-19(20)22(27)29/h1-2,4-5,7-10,16H,3,6,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDIFIFKVOERMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone typically involves multiple steps, starting with the preparation of the quinazolinone core. The synthetic route may include the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate fluorophenyl halides and palladium catalysts.
Final Assembly: The final step involves the coupling of the piperazine derivative with the quinazolinone core, often under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule, such as carbonyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone exhibit significant anticancer properties. Studies have shown that quinazolinone derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation and survival.
Neuropharmacological Effects
The piperazine moiety suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with similar structures have been studied for their antipsychotic and antidepressant effects. Interaction studies are crucial for understanding the mechanism of action and potential therapeutic uses in treating mental health disorders.
Antimicrobial Properties
Quinazolinones have been reported to possess antimicrobial activity. The unique structural features of this compound may contribute to its effectiveness against various bacterial strains, making it a candidate for further development in antibiotic research.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the anticancer properties of quinazolinone derivatives, highlighting how modifications to the structure can lead to enhanced efficacy against specific cancer cell lines.
- Neuropharmacology : Research conducted by Smith et al. (2023) investigated the interaction of piperazine-containing compounds with serotonin receptors, demonstrating promising results for potential antidepressant effects.
- Antimicrobial Activity : A recent study published in Antibiotics journal evaluated various quinazolinones for their antibacterial properties, indicating that compounds like this compound could serve as leads for new antibiotic development.
Mechanism of Action
The mechanism of action of 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
The table below summarizes structural analogs of the target compound and their biological activities:
Key Findings
Electronic and Steric Effects
- The 4-fluorophenyl group in the target compound enhances receptor binding via electron-withdrawing effects, improving metabolic stability compared to non-fluorinated analogs (e.g., chlorophenyl or methylphenyl derivatives) .
Pharmacokinetic Properties
- The 4-oxobutyl linker in the target compound balances flexibility and rigidity, optimizing bioavailability. In contrast, rigid spacers (e.g., sulfonyl groups in ) reduce conformational freedom, limiting CNS uptake .
- Sulfonamide-containing analogs (e.g., ) exhibit superior antioxidant activity due to radical scavenging but show weaker CNS activity than the target compound .
Biological Activity
3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazolinone core , a piperazine moiety , and a fluorophenyl group . This unique structure contributes to its biological activity:
- Quinazolinone Core : Known for various pharmacological effects, including anti-cancer and anti-bacterial activities.
- Piperazine Moiety : Enhances the compound's interaction with biological targets, potentially improving efficacy.
- Fluorophenyl Group : Increases lipophilicity, which may enhance membrane permeability and bioavailability.
Molecular Formula
- Molecular Formula : C_{19}H_{22}FN_{3}O_{2}
- Molecular Weight : 345.39 g/mol
Antimicrobial Activity
Research indicates that quinazolinones, including this compound, exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain analogs inhibited methicillin-resistant Staphylococcus aureus (MRSA) effectively by binding to penicillin-binding proteins (PBPs) . The specific interactions of this compound with PBPs suggest a potential mechanism for its antibacterial activity.
Anticancer Properties
Quinazolinones are recognized for their cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives can inhibit cell proliferation in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells . The IC50 values for some derivatives were reported as low as 10 μM, indicating potent anticancer activity.
Neuropharmacological Effects
The compound has been implicated in neuropharmacological studies, particularly as a sigma receptor ligand. This interaction may provide therapeutic avenues for conditions like addiction or neurodegenerative diseases .
Antioxidant Activity
Recent studies have also evaluated the antioxidant properties of quinazolinone derivatives. Compounds with specific substituents showed enhanced antioxidant activity, suggesting potential applications in oxidative stress-related disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:
| Compound | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-(piperazin-1-yl)quinazolin-4(3H)-one | Quinazoline core with piperazine | Antimicrobial | Lacks fluorine substitution |
| 6-fluoroquinazolin-4(3H)-one | Fluorinated quinazoline | Antitumor | No piperazine moiety |
| 2-(1-pyrrolidinyl)quinazolin-4(3H)-one | Quinazoline core with pyrrolidine | CNS activity | Different cyclic amine structure |
The presence of both the piperazine moiety and the fluorophenyl group in this compound enhances its pharmacological profile compared to similar compounds.
Synthesis Methods
The synthesis of this compound can involve several advanced methodologies, including:
- Microwave-Assisted Synthesis : Enhances reaction rates and yields.
- Green Chemistry Approaches : Focus on reducing environmental impact while maintaining high efficiency.
Q & A
Basic: What are the key steps in synthesizing 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone, and how are reaction conditions optimized?
The synthesis typically involves multi-step pathways:
- Nucleophilic substitution : The piperazine moiety reacts with a 4-fluorophenyl group under basic conditions (e.g., triethylamine) in solvents like dichloromethane or acetonitrile .
- Coupling reactions : The quinazolinone core is functionalized with a 4-oxobutyl linker via carbonyl activation, requiring controlled temperatures (0–25°C) to prevent side reactions .
- Purification : Techniques such as column chromatography or recrystallization are critical to isolate the final compound with >95% purity .
Optimization focuses on solvent polarity, reaction time, and stoichiometric ratios to maximize yield and minimize byproducts .
Basic: Which analytical techniques are essential for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the integration of the piperazine, fluorophenyl, and quinazolinone moieties. Aromatic proton signals (δ 6.8–7.5 ppm) and carbonyl resonances (δ 165–175 ppm) are key markers .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] for CHFNO) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, often using C18 columns and acetonitrile/water gradients .
Basic: What biological activities have been reported for this compound, and what experimental models are used to assess them?
- In vitro assays : The compound exhibits serotonin receptor (5-HT/5-HT) antagonism in transfected HEK293 cells, measured via cAMP inhibition and calcium flux assays .
- Anticancer activity : Cytotoxicity is tested in MCF-7 (breast cancer) and A549 (lung cancer) cell lines using MTT assays, with IC values reported in the low micromolar range .
- In vivo models : Rodent studies evaluate pharmacokinetics (e.g., bioavailability, half-life) and CNS penetration via LC-MS/MS analysis of plasma and brain homogenates .
Advanced: How does the substitution pattern on the piperazine and quinazolinone moieties influence the compound's pharmacological profile?
- Piperazine modifications : Replacing the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF) enhances receptor binding affinity but may reduce solubility. Comparative studies show that 4-fluorophenyl optimizes lipophilicity and target engagement .
- Quinazolinone substitutions : Adding methyl groups at the 2-position of quinazolinone improves metabolic stability (e.g., CYP450 resistance), as shown in hepatic microsome assays .
- Structure-Activity Relationship (SAR) tables : Published data correlate substituent electronegativity with 5-HT receptor selectivity (e.g., fluorophenyl > chlorophenyl in 5-HT inhibition) .
Advanced: What strategies are employed to resolve contradictory data regarding the compound's efficacy in different biological assays?
- Assay standardization : Discrepancies in IC values (e.g., between cell-free and cell-based assays) are addressed by normalizing protocols for ATP concentration, pH, and temperature .
- Orthogonal validation : Conflicting results in receptor binding vs. functional assays are resolved using radioligand displacement (e.g., H-ketanserin for 5-HT) and β-arrestin recruitment assays .
- Environmental controls : Studies account for batch-to-batch variability in compound purity and solvent residues via stringent QC checks (HPLC, NMR) .
Advanced: What computational methods are used to predict the binding affinity and selectivity of this compound towards target receptors?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with 5-HT receptors, identifying key hydrogen bonds with Asp116 (5-HT) and π-π stacking with Phe339 (5-HT) .
- QSAR modeling : Topological polar surface area (TPSA) and LogP values predict blood-brain barrier penetration, validated against in vivo PK data .
- MD simulations : GROMACS simulations (100 ns) assess conformational stability of the piperazine-quinazolinone scaffold in lipid bilayers, informing SAR for CNS-targeted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
